molecular formula C7H12O B12558558 Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- CAS No. 143812-90-2

Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-

Cat. No.: B12558558
CAS No.: 143812-90-2
M. Wt: 112.17 g/mol
InChI Key: CEFDJOWHNSOUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, also known as 2-methyl-2-(2-methyl-1-propenyl)oxirane, is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with a methyl group and a 2-methyl-1-propenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-2-(2-methyl-1-propenyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- can be achieved through the catalytic epoxidation of alkenes using metal catalysts, such as titanium or molybdenum complexes. These catalysts facilitate the formation of the oxirane ring under mild conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a variety of substituted oxiranes.

Scientific Research Applications

Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- involves its ability to react with various nucleophiles due to the strained nature of the oxirane ring. The ring strain makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. These reactions can lead to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 2-methyl-2-(2-propen-1-yl)-: Similar in structure but with a different substituent on the oxirane ring.

    Oxirane, [(2-propenyloxy)methyl]-: Another related compound with an allyloxy substituent.

    Oxirane, 2-methyl-2-propyl-: A similar compound with a propyl group instead of a 2-methyl-1-propenyl group.

Uniqueness

Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- is unique due to its specific substituents, which confer distinct reactivity and properties. Its structure allows for unique interactions and reactions that are not observed with other similar compounds, making it valuable in various applications.

Properties

CAS No.

143812-90-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-1-enyl)oxirane

InChI

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8-7/h4H,5H2,1-3H3

InChI Key

CEFDJOWHNSOUTG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(CO1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.